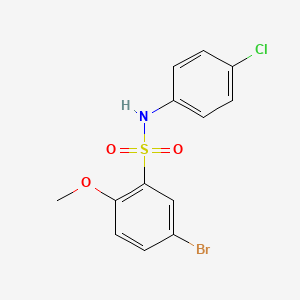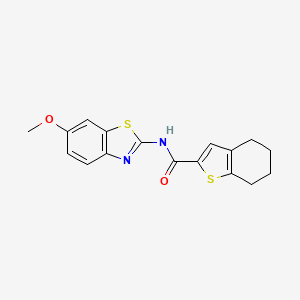![molecular formula C21H23N5O3S B6535662 3-(4-ethoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine CAS No. 1040641-69-7](/img/structure/B6535662.png)
3-(4-ethoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-ethoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine (3-E6-4PPSP) is a heterocyclic compound that has been studied for its potential applications in the fields of medicine and biochemistry. It is a member of the pyridazine family, which is a group of nitrogen-containing compounds that are known to have a variety of biological activities. 3-E6-4PPSP has been extensively studied for its potential use as a drug or a therapeutic agent due to its ability to interact with a number of biological targets.
Wissenschaftliche Forschungsanwendungen
3-(4-ethoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine has been studied for its potential use in a variety of scientific research applications. It has been shown to interact with a number of biological targets, including enzymes, receptors, and transporters. In particular, 3-(4-ethoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine has been found to be an agonist of the serotonin receptor 5-HT1A, which is involved in the regulation of mood and anxiety. It has also been studied for its potential use as an antimicrobial agent, as it has been found to inhibit the growth of a number of bacterial and fungal species. Additionally, 3-(4-ethoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine has been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines.
Wirkmechanismus
Target of Action
Similar compounds with a piperazine moiety have been reported to interact with tubulin . Tubulin is a globular protein and is the main component of microtubules in cells. These microtubules are crucial for various cellular functions, including maintaining cell shape, enabling cell motility, and facilitating intracellular transport .
Mode of Action
Based on the information about similar compounds, it can be inferred that this compound may interact with its target, tubulin, and inhibit its polymerization . This inhibition could disrupt the formation and function of microtubules, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The compound’s interaction with tubulin can affect several biochemical pathways. The disruption of microtubule dynamics can lead to cell cycle arrest, particularly at the G2/M phase . This arrest can trigger apoptosis, a programmed cell death pathway, leading to the elimination of the affected cells .
Result of Action
The result of the compound’s action, based on the inferred mode of action, would be the induction of apoptosis in the affected cells . This could potentially lead to a decrease in the proliferation of these cells, which could be beneficial in the context of diseases characterized by uncontrolled cell growth, such as cancer .
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-ethoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of 3-(4-ethoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine is that it is relatively easy to synthesize and can be produced in large quantities. Additionally, it is relatively stable and has a long shelf life. However, 3-(4-ethoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine can be difficult to purify and may be toxic to some organisms. Additionally, it is not commercially available and must be synthesized in the laboratory.
Zukünftige Richtungen
The potential future directions for 3-(4-ethoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine are numerous. One of the most promising areas of research is its potential use as a therapeutic agent. Studies have shown that 3-(4-ethoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine has a variety of biological activities, including agonism of the serotonin receptor 5-HT1A, inhibition of pro-inflammatory cytokines, and antimicrobial activity. Additionally, further research is needed to better understand the mechanism of action of 3-(4-ethoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine and to identify additional targets that it may interact with. Finally, studies are needed to evaluate the safety and efficacy of 3-(4-ethoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine in clinical trials.
Synthesemethoden
The synthesis of 3-(4-ethoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine can be accomplished by a variety of methods. One of the most commonly used methods is the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 4-(pyridine-3-sulfonyl)piperazine in the presence of a base, such as sodium hydroxide. This reaction is carried out at room temperature and yields 3-(4-ethoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine as the major product. The reaction can also be conducted in the presence of other reagents, such as dimethylformamide and triethylamine, to increase the yield of the product.
Eigenschaften
IUPAC Name |
3-(4-ethoxyphenyl)-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c1-2-29-18-7-5-17(6-8-18)20-9-10-21(24-23-20)25-12-14-26(15-13-25)30(27,28)19-4-3-11-22-16-19/h3-11,16H,2,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJDNEBNEYEOCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-cyclohexyl-1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6535588.png)
![1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2-phenoxyethan-1-one](/img/structure/B6535594.png)
![3-cyclohexyl-1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one](/img/structure/B6535598.png)
![1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}pentan-1-one](/img/structure/B6535604.png)
![1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one](/img/structure/B6535607.png)
![3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine](/img/structure/B6535612.png)
![1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one](/img/structure/B6535621.png)
![3-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine](/img/structure/B6535654.png)
![4-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carbonyl}benzene-1-sulfonamide](/img/structure/B6535655.png)

![3-(2,5-dimethoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine](/img/structure/B6535667.png)

